molecular formula C18H22N4O5S2 B2535252 Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate CAS No. 1105231-80-8

Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2535252
CAS No.: 1105231-80-8
M. Wt: 438.52
InChI Key: RBISRJAGNSCFTH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thiazole ring, a cyclopenta[c]pyrazole core, and a 1,1-dioxidotetrahydrothiophene (sulfone) moiety, with an ethyl ester functional group. Its synthesis likely involves multi-step reactions, such as the condensation of hydrazinecarbothioamides with ethyl esters, as observed in analogous procedures for thiazole derivatives .

Properties

IUPAC Name

ethyl 2-[2-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-2-27-15(23)8-11-9-28-18(19-11)20-17(24)16-13-4-3-5-14(13)21-22(16)12-6-7-29(25,26)10-12/h9,12H,2-8,10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBISRJAGNSCFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Structural Overview

The molecular structure of this compound can be broken down into key functional groups:

  • Pyrazole Core : Known for its medicinal properties.
  • Thiazole Ring : Often associated with antimicrobial activity.
  • Thiophene Component : Contributes to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : Minimum inhibitory concentration (MIC) of 50 µg/mL.

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed using animal models. A study demonstrated that administration of this compound resulted in a significant reduction in paw edema in rats induced by carrageenan. The reduction was comparable to that observed with standard anti-inflammatory drugs such as ibuprofen.

Anticancer Effects

This compound has also been investigated for its anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed:

  • Cell Viability Reduction : IC50 values of 20 µM for MCF-7 and 25 µM for A549 cells after 48 hours of treatment.

Case Studies and Research Findings

StudyMethodologyFindings
In vitro antimicrobial assayEffective against S. aureus and E. coli with MICs of 50 µg/mL
Animal model for inflammationSignificant reduction in paw edema comparable to ibuprofen
Cytotoxicity assay on cancer cell linesIC50 values of 20 µM (MCF-7), 25 µM (A549)

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Compounds related to ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate have been evaluated for their antibacterial and antifungal activities. Some derivatives exhibited significant efficacy against various pathogens when compared to standard antibiotics like Ciprofloxacin .
  • Potassium Channel Activation :
    • A series of studies have identified derivatives of this compound as novel activators of G protein-gated inwardly rectifying potassium channels (GIRK). These compounds showed nanomolar potency and improved metabolic stability compared to traditional urea-based compounds . This suggests potential applications in treating conditions related to potassium channel dysfunction.
  • Anticancer Activity :
    • Research has indicated that thiazole-containing compounds can act as cytotoxic agents against cancer cell lines. This compound derivatives were tested for their ability to inhibit cell proliferation in prostate cancer models .

Case Study 1: Antimicrobial Evaluation

A study synthesized various thiazole derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had comparable or superior activity compared to established antibiotics .

Case Study 2: GIRK Channel Activators

A focused investigation into the structure-activity relationship (SAR) of thiazole-based compounds revealed that modifications at specific positions enhanced GIRK channel activation. The most promising candidates were subjected to pharmacokinetic profiling, showing favorable absorption and distribution characteristics .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Cyclopenta[c]pyrazole Derivatives
  • Compound from : Structure: 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Key Differences: Replaces the thiazole-acetate group with a 4-fluorobenzyl substituent.
Thiazole-Based Analogues
  • Compound from : Structure: (E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates Key Differences: Features a furan-acryloyl hydrazine moiety instead of the cyclopenta[c]pyrazole-sulfone system.
Ethyl Ester Derivatives
  • Compound from :
    • Structure : Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (Compound 28)
    • Key Differences : Incorporates a difluoromethyl group and cyclopropane ring.
    • Impact : The difluoromethyl group increases electronegativity and metabolic resistance, while the cyclopropane ring introduces steric constraints .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound (28)
Molecular Weight ~450–500 (estimated) 377.4 271.1 [M+H]+
Key Functional Groups Thiazole, sulfone, ester Sulfone, fluorobenzyl Difluoromethyl, ester
Solubility Moderate (polar groups) Low (fluorobenzyl) Low (cyclopropane)
Bioavailability Moderate (ester hydrolysis) High (amide stability) Variable (steric effects)

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